Altromycin H

Catalog No.
S639228
CAS No.
160219-87-4
M.F
C36H41NO12
M. Wt
679.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Altromycin H

CAS Number

160219-87-4

Product Name

Altromycin H

IUPAC Name

2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]naphtho[2,3-h]chromene-4,7,12-trione

Molecular Formula

C36H41NO12

Molecular Weight

679.7 g/mol

InChI

InChI=1S/C36H41NO12/c1-14-29(40)22(44-7)12-25(46-14)48-34-15(2)45-23(13-35(34,4)37-6)17-8-9-18-26(31(17)42)32(43)27-19(30(18)41)10-20(38)28-21(39)11-24(47-33(27)28)36(5)16(3)49-36/h8-11,14-16,22-23,25,29,34,37-38,40,42H,12-13H2,1-7H3/t14-,15+,16?,22+,23-,25-,29-,34-,35+,36?/m1/s1

InChI Key

CJQINBXVKXTMSP-RHYVXZBMSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O

Synonyms

altromycin H

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@]2(C)NC)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O

The exact mass of the compound Altromycin H is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Altromycin H is a potent antitumor antibiotic belonging to the pluramycin family, a class of natural products known for their significant cytotoxic activity. [1] Like its analogs, Altromycin H functions as a DNA-damaging agent by first intercalating its planar chromophore into the DNA double helix and subsequently forming a covalent bond with guanine bases via a reactive epoxide moiety. [2] This DNA alkylation disrupts cellular replication and transcription, ultimately inducing apoptosis. These compounds are valuable tools in oncology and molecular biology for probing DNA damage response pathways. [3]

Substituting Altromycin H with other pluramycin-class antibiotics is inadvisable for reproducible research due to profound functional differences arising from minor structural changes. For instance, the presence or absence of a single methyl group dramatically alters biological reactivity, as seen between Altromycin H and its close analog, Altromycin I. [1] Furthermore, variations in glycosidic substitution, such as the C5 altrose moiety found in Altromycin B but absent in Altromycin H, result in fundamentally different DNA sequence-targeting preferences. [1] This means that different analogs will damage different genomic locations, triggering distinct cellular responses and making direct substitution scientifically invalid.

Enhanced DNA Alkylation Reactivity Compared to N-demethyl Analog

Altromycin H demonstrates significantly higher reactivity towards DNA compared to its close analog, Altromycin I. The structural difference is the presence of a dimethylamino group on the C10 disaccharide of Altromycin H, versus a monomethylamino group on Altromycin I. This single additional methyl group results in an approximately 5-fold increase in DNA modification reactivity for Altromycin H. [1]

Evidence DimensionRelative DNA Reactivity
Target Compound DataAltromycin H (with C10 dimethylamino group)
Comparator Or BaselineAltromycin I (with C10 monomethylamino group)
Quantified Difference~5x more reactive
ConditionsIn vitro DNA modification assays.

This higher intrinsic reactivity allows for the use of lower concentrations to achieve the same level of DNA damage, impacting experimental design, dose-response accuracy, and cost-effectiveness.

Distinct DNA Sequence Selectivity Profile from C5-Substituted Analogs

The pluramycin family exhibits distinct subgroups of DNA sequence selectivity based on their substitution patterns. Altromycin B, which possesses a C5 altrose substituent, preferentially alkylates guanine in 5'-AG* and 5'-TG* sequences. Altromycin H, which lacks this C5 substituent, belongs to a different selectivity group. [1] This structural difference dictates that Altromycin H will target different sites within the genome compared to Altromycin B, leading to unique downstream biological effects.

Evidence DimensionDNA Alkylation Sequence Preference
Target Compound DataBelongs to the class without a C5 altrose substituent, resulting in a distinct selectivity profile.
Comparator Or BaselineAltromycin B (with a C5 altrose substituent) prefers 5'-AG* and 5'-TG* sequences.
Quantified DifferenceQualitatively different genomic targeting.
ConditionsPrimer extension methods and in vitro DNA alkylation mapping.

Selecting Altromycin H is critical for experiments designed to probe DNA damage responses at genomic sites not targeted by more common pluramycins like Altromycin B, ensuring novel results and correct mechanistic interpretations.

Defined Physicochemical Properties for Buffer and Formulation Compatibility

Altromycin H has been characterized spectroscopically, yielding defined dissociation constants for its two phenolic groups. The measured pKa values are pK1=6.7 and pK2=11.8. [1] This information provides a quantitative basis for predicting its charge state, solubility, and potential for metal ion interaction across a range of pH conditions, a level of characterization not available for all pluramycin analogs.

Evidence DimensionPhenolic Group Dissociation Constants (pKa)
Target Compound DatapK1 = 6.7, pK2 = 11.8
Comparator Or BaselineUncharacterized or poorly characterized pluramycin analogs.
Quantified DifferenceProvides specific, actionable physicochemical data.
ConditionsSpectroscopic analysis at 25°C.

This data is crucial for ensuring reproducible results by allowing for rational buffer selection to maintain compound stability and for designing studies that investigate pH-dependent activity or interactions with metal ions like copper(II).

Structure-Activity Relationship (SAR) Studies Requiring a High-Reactivity Baseline

Due to its ~5-fold greater reactivity compared to its N-demethyl analog Altromycin I, this compound serves as an effective high-potency benchmark in SAR studies to quantify the impact of other structural modifications on DNA alkylation efficiency. [1]

Genomic Mapping of DNA Damage at Non-Canonical Pluramycin Target Sites

Given its distinct DNA sequence selectivity compared to C5-substituted analogs like Altromycin B, Altromycin H is the appropriate choice for identifying novel genomic hotspots for pluramycin-induced damage and studying the associated, unique DNA repair pathway responses. [1]

Investigating pH-Dependent Cytotoxicity and Metal Ion Interactions

The well-defined pKa values of 6.7 and 11.8 allow for precise control over the compound's protonation state, making it the right tool for studies analyzing how pH gradients within tumors or the presence of biological metal ions affect drug uptake, DNA binding, and overall efficacy. [2]

XLogP3

2.8

Wikipedia

Altromycin H

Dates

Last modified: 02-18-2024

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